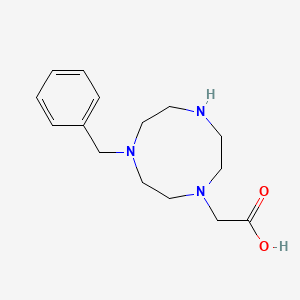![molecular formula C21H27NO2 B14212550 Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- CAS No. 821785-14-2](/img/structure/B14212550.png)
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is a complex organic compound that features a phenolic group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxyphenyl with a butyl chain, followed by the introduction of a piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for further applications.
化学反応の分析
Types of Reactions
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenolic group or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups to the molecule.
科学的研究の応用
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or ion channels.
類似化合物との比較
Similar Compounds
Phenol, 4-(1-phenylethyl)-: Similar structure but with a phenylethyl group instead of a butyl-piperidine chain.
Phenol, 4-butyl-: Contains a butyl group but lacks the piperidine ring.
Phenol, 4,4’-(1-methylethylidene)bis-: Features a bisphenol structure with two phenolic groups.
Uniqueness
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is unique due to its combination of a phenolic group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
821785-14-2 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
4-[4-[4-(4-hydroxyphenyl)piperidin-1-yl]butyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-8-4-17(5-9-20)3-1-2-14-22-15-12-19(13-16-22)18-6-10-21(24)11-7-18/h4-11,19,23-24H,1-3,12-16H2 |
InChIキー |
OYWCRVQKKYDMJZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CCCCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




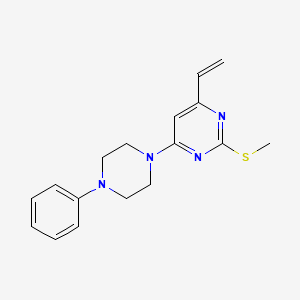

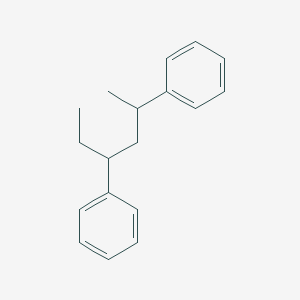
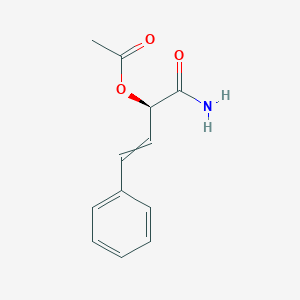
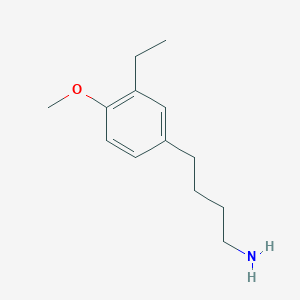
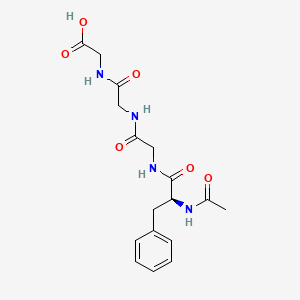

![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
